

1,2,5,6-Tetrabromohexane physical properties

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Compound of Interest

Compound Name: 1,2,5,6-Tetrabromohexane

Cat. No.: B1582624

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An In-Depth Technical Guide to the Physical Properties of **1,2,5,6-Tetrabromohexane**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,5,6-Tetrabromohexane is a polyhalogenated alkane characterized by a six-carbon backbone with bromine atoms substituted at the 1, 2, 5, and 6 positions. Its high bromine content contributes to a significant molecular weight and density, influencing its physical state and thermal properties. This compound serves as a valuable intermediate in organic synthesis and has applications as a flame retardant.^[1] A thorough understanding of its physical properties is paramount for its effective use, purification, and characterization in a research and development setting.

This guide provides a detailed examination of the key physical and chemical characteristics of **1,2,5,6-Tetrabromohexane**, grounded in established analytical principles. We will explore not only the quantitative values of its properties but also the causality behind the selection of methodologies for their determination.



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Caption: 2D Structure of **1,2,5,6-Tetrabromohexane**.

Core Physicochemical Properties

The fundamental physical constants for **1,2,5,6-Tetrabromohexane** are summarized below. These values are critical for predicting the compound's behavior in various experimental conditions, from reaction setups to purification processes.

Property	Value	Source(s)
CAS Number	58443-86-0	[1][2][3][4]
Molecular Formula	C ₆ H ₁₀ Br ₄	[1][3][5]
Molecular Weight	401.76 g/mol	[1][3][4]
Appearance	Colorless solid	[1]
Melting Point	47.0 - 51.0 °C	[1]
Boiling Point	398.9 °C at 760 mmHg	[1]
Density	2.218 g/cm ³	[1]
Flash Point	189.1 °C	[1]
Refractive Index	1.585	[1]
Vapor Pressure	0.0 ± 0.9 mmHg at 25°C (Predicted)	[1]

Structural Considerations: Stereoisomerism

The structure of **1,2,5,6-Tetrabromohexane** contains two stereocenters at the C2 and C5 positions. This gives rise to the possibility of multiple stereoisomers (diastereomers and enantiomers). Commercially available **1,2,5,6-Tetrabromohexane** is typically sold as a mixture of these diastereoisomers.[1] This isomeric complexity is an important consideration, as it can lead to a melting point range rather than a sharp, single-point value, and may result in more complex NMR spectra than would be expected from a single isomer.

Thermal Properties and Stability

The thermal behavior of a compound is critical for determining safe handling, storage, and reaction temperatures.

Melting Point and Thermal Transitions

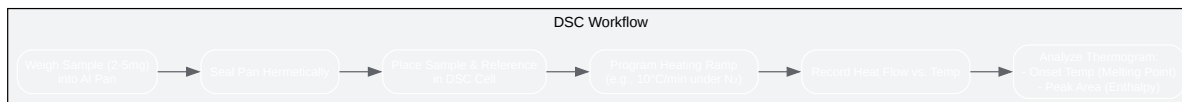
The melting point of **1,2,5,6-Tetrabromohexane** falls in the range of 47-51°C, a reflection of its substantial molecular weight and the significant intermolecular van der Waals forces imparted by the four heavy bromine atoms.^{[1][6]}

Experimental Protocol: Determination by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the preferred method for accurately determining the melting point and other thermal transitions. It measures the difference in heat flow required to increase the temperature of a sample and a reference at the same rate.^[7] This quantitative approach provides not only the transition temperature but also the enthalpy of fusion (ΔH_{fus}), offering insights into the material's crystallinity.

Methodology:

- **Sample Preparation:** A small quantity (2-5 mg) of **1,2,5,6-Tetrabromohexane** is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.
- **Instrument Setup:** The instrument is purged with an inert gas (e.g., nitrogen) to prevent oxidation. An empty, sealed aluminum pan is used as the reference.
- **Thermal Program:** The sample is subjected to a controlled heating program, typically a linear ramp of 5-10 °C/min, from ambient temperature to a point well above the expected melting range (e.g., 25 °C to 100 °C).
- **Data Analysis:** The resulting thermogram plots heat flow against temperature. The melting transition is observed as an endothermic peak. The peak's onset temperature is typically reported as the melting point for pure compounds, while the peak temperature itself provides valuable information.^[8] The area under the peak is integrated to calculate the enthalpy of fusion.



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Caption: Workflow for Melting Point Determination using DSC.

Thermal Stability and Decomposition

Polybrominated alkanes can undergo thermal decomposition at elevated temperatures, often through the elimination of hydrogen bromide (HBr) or homolytic cleavage of the C-Br bonds.[9] While the boiling point is high (398.9 °C), significant decomposition may occur before this temperature is reached, especially under prolonged heating.[1] Techniques like Thermogravimetric Analysis (TGA), often coupled with DSC, can be employed to determine the onset temperature of decomposition, which is a critical parameter for assessing the compound's thermal stability.

Solubility Profile

The solubility of **1,2,5,6-Tetrabromohexane** is governed by the principle of "like dissolves like."

- **Polar Solvents (e.g., Water):** The molecule possesses a long, non-polar hydrocarbon backbone. Although the carbon-bromine bonds are polarized, the overall molecule is largely non-polar. Consequently, it is expected to be insoluble or sparingly soluble in water.[10]
- **Non-Polar Organic Solvents (e.g., Hexane, Toluene, Dichloromethane):** Due to its non-polar character, **1,2,5,6-Tetrabromohexane** is readily soluble in common organic solvents.[6] This property is exploited during its synthesis, purification (e.g., recrystallization, chromatography), and use as a reagent in organic reactions.

Experimental Protocol: Qualitative Solubility Determination

- Add approximately 10-20 mg of **1,2,5,6-Tetrabromohexane** to a test tube.

- Add 1 mL of the test solvent (e.g., water, ethanol, hexane, toluene).
- Agitate the mixture at a constant temperature (e.g., 25 °C).
- Visually inspect for the dissolution of the solid to classify as soluble, partially soluble, or insoluble.

Spectroscopic and Chromatographic Characterization

Analytical techniques are indispensable for confirming the identity, purity, and structure of **1,2,5,6-Tetrabromohexane**.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. The NIST WebBook contains reference mass spectrum data for **1,2,5,6-Tetrabromohexane** obtained by electron ionization (EI).[\[4\]](#)

Expected Fragmentation: In EI-MS, the molecule is expected to fragment through the loss of bromine atoms and cleavage of the carbon-carbon backbone. The isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) will result in characteristic multi-peak clusters for bromine-containing fragments, which is a definitive feature for identifying the compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is the ideal method for analyzing volatile and thermally stable compounds like **1,2,5,6-Tetrabromohexane**. The gas chromatograph separates the compound from impurities before it enters the mass spectrometer for detection.

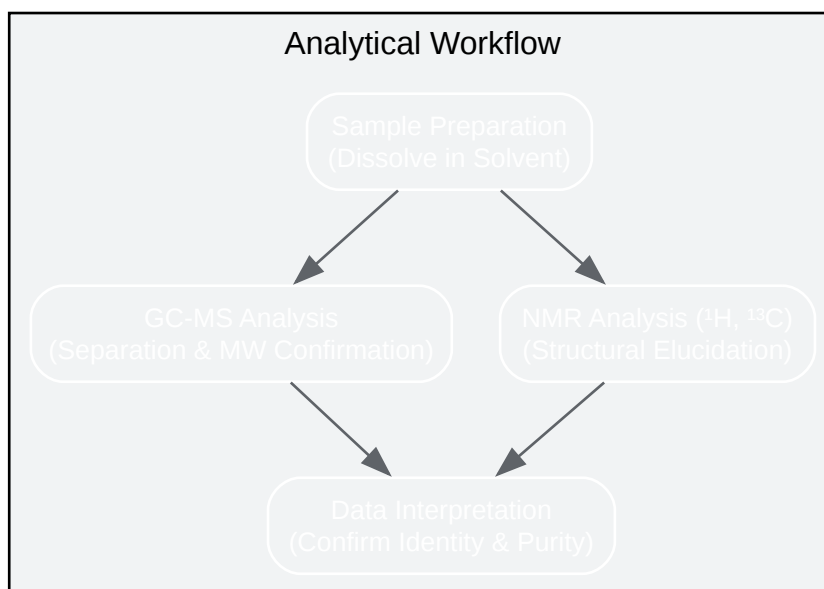
- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **GC Conditions:**
 - **Injector:** Split/splitless injector at ~280 °C.
 - **Column:** A non-polar capillary column (e.g., DB-5ms or HP-5ms) is suitable.

- Oven Program: A temperature ramp, for example, starting at 100 °C, holding for 2 minutes, then ramping at 15 °C/min to 300 °C and holding for 5 minutes.[\[11\]](#)
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Detector: Quadrupole or Time-of-Flight (TOF) analyzer scanning a mass range of m/z 40-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While experimental spectra are not readily available in public databases, the expected features can be predicted.

- ¹H NMR: The spectrum would be complex due to the presence of diastereomers. Protons adjacent to bromine atoms (on C1, C2, C5, and C6) would be deshielded and appear downfield (likely in the 3.5-4.5 ppm range). Protons on the central methylene groups (C3 and C4) would appear further upfield (likely 1.5-2.5 ppm). Signal splitting (multiplicity) would be complex due to coupling between adjacent, non-equivalent protons.
- ¹³C NMR: The spectrum would also show multiple signals for each carbon environment due to the diastereomeric mixture. Carbons bonded to bromine (C1, C2, C5, C6) would resonate in the approximate range of 30-60 ppm. The central carbons (C3, C4) would be found further upfield.

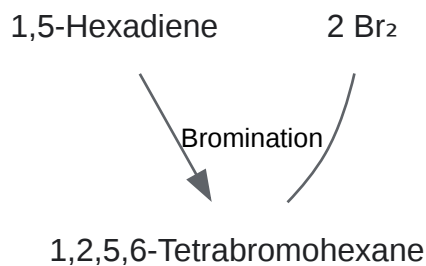


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Caption: General Analytical Workflow for Compound Characterization.

Synthesis and Purity

1,2,5,6-Tetrabromohexane is commonly synthesized via the bromination of a suitable C₆ precursor. One reported route involves the addition of bromine across the double bonds of 1,5-hexadiene.^[1]



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Caption: Synthesis of **1,2,5,6-Tetrabromohexane** from 1,5-Hexadiene.

The purity of the final product is critical, as residual starting material or partially brominated intermediates will alter the measured physical properties. The analytical methods described above, particularly GC-MS and NMR, are essential for verifying the purity of a synthesized batch and ensuring that reported physical property data are accurate.

Safety and Handling

According to aggregated GHS data, **1,2,5,6-Tetrabromohexane** is classified as toxic if swallowed.[3] It may also cause skin and eye irritation.[12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

1,2,5,6-Tetrabromohexane is a solid organobromine compound whose physical properties are dominated by its high molecular weight and the presence of four bromine atoms. Its well-defined thermal properties, predictable solubility, and distinct spectroscopic signature make it a compound that can be reliably characterized and utilized in a research setting. The application of modern analytical techniques such as DSC, GC-MS, and NMR is crucial for confirming its identity and purity, ensuring the integrity of experimental outcomes for scientists and developers.

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